tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound characterized by its unique structure featuring a tert-butyl ester group and an oxo functional group. Its molecular formula is with a molecular weight of approximately 211.26 g/mol. This compound has garnered interest in various fields, including organic chemistry and medicinal research, due to its potential applications as a building block for more complex molecules and its biological activity.
The compound is classified under organic compounds, specifically as an azabicyclic structure due to the presence of nitrogen in its ring system. It is cataloged with the CAS number 663172-80-3, which allows for easy identification in chemical databases such as PubChem and BenchChem.
The synthesis of tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:
The reaction conditions are critical for achieving high yields, and purification steps such as recrystallization or chromatography are often necessary to isolate the product in a pure form. Industrial methods may employ continuous flow reactors to enhance efficiency and scalability.
The molecular structure of tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate can be represented as follows:
The bicyclic nature of the compound contributes to its unique chemical properties and potential reactivity.
tert-Butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate can undergo several types of chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Nucleophiles (amines/alcohols) | Presence of a base |
The mechanism of action for tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate involves interactions with biological targets through its functional groups:
These interactions suggest potential pathways for biological effects, making it a candidate for drug development.
Recent advances demonstrate a diastereoselective palladium-catalyzed cascade for constructing the bicyclo[3.2.0]heptane scaffold directly from bicyclo[1.1.1]pentane carboxylic acids. This innovative disconnection strategy leverages sequential C–H activation and C–C cleavage under Pd(0) catalysis to form the strained bicyclic lactone core in a single synthetic operation. The transformation proceeds via a Pd(II)/Pd(IV) catalytic cycle, where the initial C(sp³)–H arylation at the bridgehead position is followed by selective C–C bond cleavage of the bicyclopentane framework, culminating in intramolecular lactonization [4] [7].
Crucially, ligand engineering dictates reaction pathway control: Mono-N-protected amino acid (MPAA) ligands (e.g., Ac-l-Val-OH) enable the arylation-lactonization cascade with aryl iodides, yielding syn-arylated bicyclo[3.2.0]heptane lactones. In contrast, bidentate pyridone-amine ligands (e.g., L14) facilitate a divergent pathway to non-arylated lactones when aryl iodides are absent [4] [7]. This ligand-dependent switch represents a fundamental advancement in scaffold diversification.
Table 1: Ligand Effects in Pd-Catalyzed Bicyclo[3.2.0]heptane Lactone Synthesis
Ligand Type | Example | Additive | Product Class | Yield Range | Diastereoselectivity |
---|---|---|---|---|---|
MPAA (N-protected amino acid) | Ac-l-Val-OH | AgTFA, Na₂HPO₄ | syn-Arylated lactones (e.g., 3a-3z) | 30-66% | All-syn configured |
Pyridone-amine | L14 | AgTFA | Non-arylated lactones (e.g., 4a) | 72% | Single diastereomer |
None | - | AgTFA | Trace arylated product | <18% | Undetermined |
The tert-butyloxycarbonyl (Boc) group serves dual critical functions in the synthesis and manipulation of 3-azabicyclo[3.2.0]heptane derivatives: 1) It provides robust protection for the secondary amine during ring-forming reactions and oxidative conditions, and 2) Its steric bulk influences conformational preferences of the bicyclic core, facilitating selective functionalization at C6 [4] [5]. The Boc group's stability under both acidic and basic conditions allows its retention during multi-step sequences, including the Pd-catalyzed C–H activation/C–C cleavage strategy, where it remains intact despite harsh conditions (HFIP, 110°C) [4] [7].
Comparative studies of Boc-protected precursors (e.g., tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate) reveal that oxidation to the 6-oxo derivative is optimally performed with the Boc group in place. The electron-withdrawing nature of the Boc-carbamate moderately activates the adjacent bridge for functionalization while preventing undesired N-H reactivity or side reactions during the oxo-group installation [5]. Subsequent mild deprotection (e.g., TFA) affords the free amine without scaffold degradation, enabling downstream derivatization for bioactive molecule synthesis.
The bicyclo[3.2.0]heptane core exhibits an inherent preference for a boat-like conformation, as confirmed by X-ray crystallography of both syn and anti diastereomers of related structures (e.g., 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids). This conformational bias imposes significant stereoelectronic constraints on functionalization at C6 and adjacent positions [9]. Synthesis of the 6-oxo derivative demonstrates exclusive formation of a single stereoisomer when employing conformationally directing ligands or catalysts, attributable to the locked pseudo-equatorial positioning of the developing oxo-group during oxidation [6].
Table 2: Stereochemical Properties of Bicyclo[3.2.0]heptane Derivatives
Stereoisomer | N-Substituent Orientation | C6-Oxo Group Orientation | Conformation | Relative Stability |
---|---|---|---|---|
syn isomer | Pseudo-equatorial | Pseudo-axial | Boat-like | Higher |
anti isomer | Pseudo-axial | Pseudo-equatorial | Boat-like | Lower |
Despite distinct crystal packing and urethane group conformations, the bicyclic cores of syn and anti isomers are virtually superimposable, indicating minimal influence of substitution pattern on the fundamental scaffold geometry. This rigidity allows predictable spatial orientation of pharmacophores appended at C3 and C6, as demonstrated in GABA-analog designs where the carboxylate and amino groups are directionally fixed [9]. The tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate structure benefits from this inherent stereochemical rigidity, ensuring consistent three-dimensional presentation of functional groups.
The palladium-catalyzed cascade serves as the most direct method for simultaneous construction of the bicyclic core and introduction of the 6-oxo group. Key to this process is the lactonization step, which forms the strained γ-lactone fused to the cyclobutane ring, effectively installing the oxo-functionality at C6 [4] [7]. The reaction employs Pd(OAc)₂ (10 mol%) with silver trifluoroacetate (AgTFA, 4 equiv.) as a halide scavenger and Na₂HPO₄ (1 equiv.) as a crucial base additive. The phosphate anion modulates carboxylate coordination (κ²-mode), facilitating Pd-mediated C–H activation at the optimal orientation for subsequent C–C cleavage and lactonization [7].
Ligand selection critically controls oxo-group incorporation:
The solvent system (hexafluoroisopropanol, HFIP) proves essential for oxo-group stability under reaction conditions (110°C), preventing decarboxylation or retro-annulation. HFIP’s high ionizing power facilitates Pd-mediated C–C cleavage, while its low nucleophilicity protects the sensitive lactone from solvolysis [4]. Post-synthesis, the lactone moiety serves as a versatile handle for transformation to other oxo-derivatives (e.g., alcohols via reduction, or ketones via ring expansion).
Systematic optimization of the Pd-catalyzed synthesis of bicyclo[3.2.0]heptane lactones has identified critical parameters influencing the yield of tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate derivatives:
Post-reaction purification protocols must accommodate the compound’s sensitivity: Sealed storage at 2–8°C in anhydrous environments prevents hydrolysis of the lactone moiety and Boc group migration. The typical purified yield for non-arylated lactones (e.g., 4a) reaches 72% under optimized pyridone-amine ligand conditions [7], while arylated variants (e.g., 3a) peak at 66% with MPAA ligands.
Table 3: Yield Optimization Parameters and Effects
Parameter | Optimal Condition | Sub-Optimal Alternative | Yield Impact | Key Function |
---|---|---|---|---|
Pd Source | Pd(OAc)₂ (10 mol%) | Pd(TFA)₂ | 66% vs. 33% | Catalytic C–H activation |
Silver Additive | AgTFA (4 equiv.) | AgOAc | 66% vs. 10% | Halide scavenger, Pd reoxidation |
Base Additive | Na₂HPO₄ (1 equiv.) | None | 66% vs. 25% | Carboxylate coordination |
Ligand (Arylation) | Ac-l-Val-OH (20 mol%) | None | 66% vs. 18% | Accelerates C–H activation |
Ligand (Non-arylated) | L14 (20 mol%) | Ac-l-Val-OH | 72% vs. 0% | Enables C–C cleavage sans Ar-I |
Solvent | HFIP (0.05-0.3 M) | DMSO | >50% vs. <5% | Stabilizes Pd intermediates |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2